

An In-depth Technical Guide to 4-bromo-1,1-dimethoxybutane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-1,1-dimethoxybutane

Cat. No.: B1310479

[Get Quote](#)

Abstract: This document provides a comprehensive technical overview of **4-bromo-1,1-dimethoxybutane** (CAS No. 24157-02-6). It details the compound's IUPAC nomenclature, physicochemical properties, synthesis protocols, and key applications in modern organic synthesis, particularly its emerging role as a versatile bifunctional linker. This guide is intended for researchers, chemists, and professionals in the fields of drug development and materials science who require detailed technical data and established experimental methodologies for the application of this reagent.

Compound Identification and Nomenclature

The chemical structure Br(CH2)3CH(OCH3)2 is systematically named under IUPAC guidelines.

The principal functional group is the acetal, located at one end of a four-carbon chain.

Numbering begins at the acetal carbon (C1), resulting in the following nomenclature:

- IUPAC Name: **4-bromo-1,1-dimethoxybutane**
- Synonyms: 4-Bromobutyraldehyde dimethyl acetal, 4,4-dimethoxybutylbromide[1]
- CAS Number: 24157-02-6[1][2]
- Molecular Formula: C6H13BrO2[1][2][3]
- Molecular Weight: 197.07 g/mol [1][2]

Physicochemical and Spectroscopic Data

Quantitative analysis of **4-bromo-1,1-dimethoxybutane** reveals properties characteristic of a bifunctional alkyl halide and acetal. The data presented below are crucial for designing reaction conditions, purification procedures, and ensuring safe handling.

Property	Value	Reference
Molecular Weight	197.072 g/mol	[1]
Exact Mass	196.00989 Da	[1] [3]
Density	1.281 g/cm ³	[1]
Boiling Point	45-50 °C at 1 Torr	[1]
Flash Point	59.695 °C	[1]
Refractive Index	1.446	[1]
Vapor Pressure	0.887 mmHg at 25°C	[1]
LogP	1.78	[1]
Storage Temperature	Sealed in dry, Store in freezer, under -20°C	[1]

Core Applications in Organic Synthesis

4-bromo-1,1-dimethoxybutane is a valuable bifunctional building block. The differential reactivity of its two functional groups—the primary alkyl bromide and the acid-labile dimethyl acetal—allows for its strategic use in multi-step syntheses.

- Protected Aldehyde Synthon: The 1,1-dimethoxy group serves as a stable protecting group for a terminal aldehyde. This acetal functionality is robust under basic and nucleophilic conditions, allowing for selective reactions at the bromide terminus.[\[4\]](#) Subsequent deprotection under acidic conditions readily reveals the aldehyde for further transformations.
- Grignard and Organometallic Reagents: The alkyl bromide can be converted into a Grignard reagent or other organometallic species. This transformation creates a nucleophilic carbon center, which can be used to form new carbon-carbon bonds, while the acetal remains intact.

- PROTAC Linker Synthesis: In the field of targeted protein degradation, this molecule serves as a PROTAC (Proteolysis Targeting Chimera) linker.[\[2\]](#) Its four-carbon aliphatic chain can be incorporated into the linker structure that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[\[2\]](#)

Experimental Protocols

Protocol for Synthesis of 4-bromo-1,1-dimethoxybutane

The synthesis of the title compound is typically achieved through the acetalization of 4-bromobutanal.[\[5\]](#) The aldehyde itself is often generated in situ or used promptly due to its instability. A generalized and reliable method involves the acid-catalyzed reaction of 4-bromobutanal with an orthoformate or methanol.

Materials:

- 4-Bromobutanal (1.0 eq)
- Trimethyl orthoformate (1.5 eq)
- Methanol (as solvent)
- Anhydrous p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- To a round-bottom flask under an argon atmosphere, add 4-bromobutanal and methanol.
- Cool the solution to 0 °C using an ice bath.
- Add trimethyl orthoformate, followed by the catalytic amount of p-TsOH.

- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting aldehyde is consumed.
- Quench the reaction by slowly adding saturated NaHCO_3 solution until the mixture is neutral or slightly basic.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- The crude product is then purified by vacuum distillation to yield **4-bromo-1,1-dimethoxybutane** as a colorless oil.

Protocol for Grignard Reagent Formation and Subsequent Aldehyde Addition

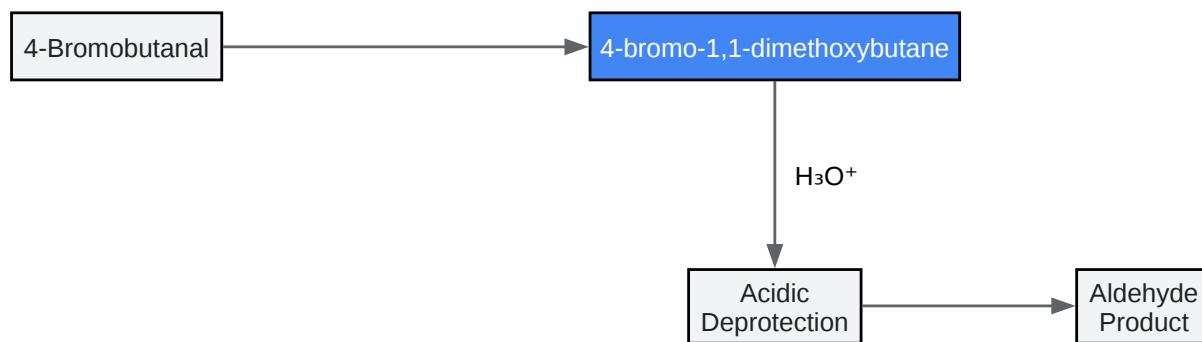
This protocol details the use of **4-bromo-1,1-dimethoxybutane** as a precursor to a Grignard reagent, which is then used in a reaction with an electrophile like benzaldehyde.

Materials:

- Magnesium turnings (1.2 eq)
- Anhydrous tetrahydrofuran (THF)
- **4-bromo-1,1-dimethoxybutane** (1.0 eq)
- A small crystal of iodine (as an initiator)
- Benzaldehyde (1.0 eq)
- Saturated aqueous ammonium chloride (NH_4Cl) solution

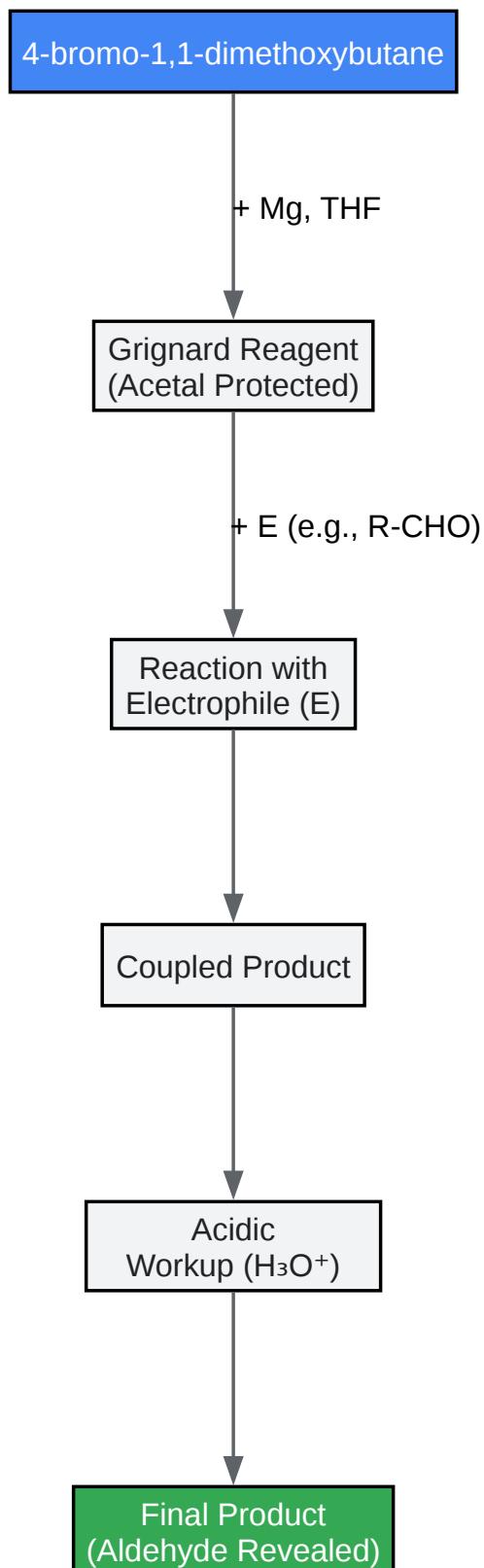
Procedure:

- In an oven-dried, three-necked flask equipped with a reflux condenser and dropping funnel under argon, place the magnesium turnings and the iodine crystal.
- Gently heat the flask with a heat gun to activate the magnesium and sublime the iodine, then allow it to cool.
- Add a small amount of anhydrous THF to cover the magnesium.
- Dissolve **4-bromo-1,1-dimethoxybutane** in anhydrous THF and add it to the dropping funnel. Add approximately 10% of this solution to the magnesium suspension.
- Observe for signs of reaction initiation (e.g., bubbling, heat generation). If the reaction does not start, gently warm the flask.
- Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Cool the Grignard solution to 0 °C and add a solution of benzaldehyde in anhydrous THF dropwise.
- After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
- Quench the reaction by slowly adding saturated NH₄Cl solution.
- Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purify the resulting alcohol by flash column chromatography.


Safety and Handling

4-bromo-1,1-dimethoxybutane should be handled with care in a well-ventilated fume hood.[6] It may be harmful if inhaled, swallowed, or absorbed through the skin.[7] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, is required.[6] Store the

compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.[1][7]


Visualized Workflows and Pathways

The following diagrams illustrate the key synthetic transformations involving **4-bromo-1,1-dimethoxybutane**.

[Click to download full resolution via product page](#)

Caption: Synthesis and deprotection workflow for **4-bromo-1,1-dimethoxybutane**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for using the compound as a Grignard synthon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-1,1-dimethoxybutane | lookchem [lookchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PubChemLite - 4-bromo-1,1-dimethoxybutane (C6H13BrO2) [pubchemlite.lcsb.uni.lu]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. CAS 38694-47-2: 4-Bromobutanal | CymitQuimica [cymitquimica.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. mrcgene.com [mrcgene.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-bromo-1,1-dimethoxybutane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1310479#iupac-name-for-br-ch2-3ch-och3-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com